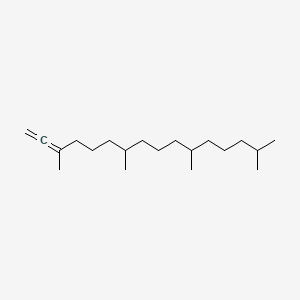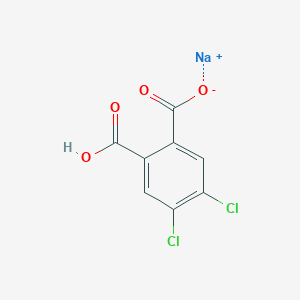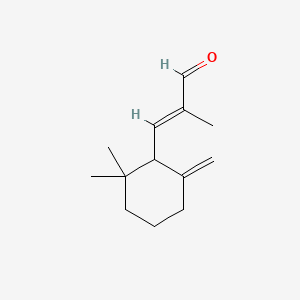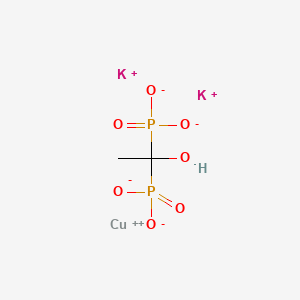
copper;dipotassium;1,1-diphosphonatoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;dipotassium;1,1-diphosphonatoethanol, also known as copper dipotassium (1-hydroxyethylidene)bisphosphonate, is a chemical compound with the molecular formula C₂H₄CuK₂O₇P₂. It is a coordination complex that contains copper, potassium, and a bisphosphonate ligand. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;dipotassium;1,1-diphosphonatoethanol typically involves the reaction of copper salts with dipotassium salts of 1,1-diphosphonatoethanol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization and filtration, are employed to obtain the final product with the required specifications.
化学反応の分析
Types of Reactions
Copper;dipotassium;1,1-diphosphonatoethanol undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the copper center is reduced.
Substitution: The bisphosphonate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine are used to reduce the copper center.
Substitution Reactions: Ligand substitution reactions are typically carried out in the presence of coordinating solvents and under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands.
科学的研究の応用
Copper;dipotassium;1,1-diphosphonatoethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical applications, including drug delivery systems and diagnostic agents.
Industry: It is used in industrial processes, such as water treatment and corrosion inhibition, due to its ability to interact with metal ions and surfaces.
作用機序
The mechanism of action of copper;dipotassium;1,1-diphosphonatoethanol involves its interaction with molecular targets and pathways. The copper center can coordinate with various biomolecules, such as proteins and enzymes, leading to changes in their structure and function. The bisphosphonate ligand can also interact with metal ions, influencing their reactivity and stability. These interactions contribute to the compound’s biological and chemical activities.
類似化合物との比較
Similar Compounds
- Copper dipotassium (1-hydroxyethylidene)bisphosphonate
- Copper dipotassium (1-hydroxyethylidene)bisphosphonate
Uniqueness
Copper;dipotassium;1,1-diphosphonatoethanol is unique due to its specific coordination environment and the presence of both copper and bisphosphonate ligands. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
69140-61-0 |
|---|---|
分子式 |
C2H4CuK2O7P2 |
分子量 |
343.74 g/mol |
IUPAC名 |
copper;dipotassium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.Cu.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |
InChIキー |
KYYOLRWDZJLKGI-UHFFFAOYSA-J |
正規SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
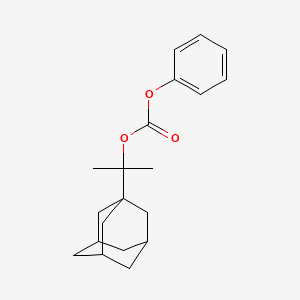

![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)

